Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Description
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a fused cyclopropane and pyrrolidine ring system. Its molecular formula is C₈H₁₄ClNO₂ (molecular weight: 191.66 g/mol), with the hydrochloride salt enhancing solubility in polar solvents . The compound’s unique bicyclo[3.1.0]hexane scaffold confers rigidity, making it a valuable intermediate in medicinal chemistry for optimizing pharmacokinetic properties or targeting enzymes like isocitrate dehydrogenase 1 (IDH1) .
Key identifiers include:
Properties
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVMVRPIVJYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the cyclopropanation of maleimides. This reaction is performed on a gram scale and provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The reaction conditions often include the use of ethyl diazoacetate (EDA) as a reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclopropanation reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS No: 1989558-84-0) features a bicyclic structure that is crucial for its biological activity. The compound is characterized by the following properties:
- Molecular Formula : C8H13ClN2O2
- Molecular Weight : 190.65 g/mol
- Appearance : White to yellow solid
- Solubility : Highly soluble in water and organic solvents .
Opioid Receptor Modulation
One of the primary applications of Ethyl 3-azabicyclo[3.1.0]hexane derivatives is their role as opioid receptor modulators. Research indicates that these compounds can bind to mu-opioid receptors, which are critical in pain management and the treatment of opioid addiction .
- Case Study : A patent (US6313312B1) describes various derivatives of this compound as potential therapeutic agents for treating pain and opioid dependence, highlighting their efficacy in modulating receptor activity without the severe side effects associated with traditional opioids .
Non-opioid Analgesics
The compound has been investigated as a non-opioid analgesic alternative, which may offer pain relief without the risk of addiction or tolerance seen with conventional opioid therapies. This application is particularly relevant in the context of the ongoing opioid crisis.
Cell Culture Buffering Agent
This compound has been utilized as a buffering agent in cell culture systems, maintaining physiological pH levels (6-8.5). This application is essential for ensuring optimal growth conditions for various cell types used in research and biopharmaceutical production .
Drug Development Studies
The compound serves as a lead structure in drug development efforts aimed at creating new therapeutic agents targeting neurological disorders and pain management pathways. Its unique bicyclic structure allows for modifications that can enhance potency and selectivity.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Relevant Studies/Patents |
|---|---|---|
| Opioid Receptor Modulation | Binding to mu-opioid receptors for pain management | US6313312B1 |
| Non-opioid Analgesics | Alternative pain relief without addiction risk | Ongoing research |
| Cell Culture Buffering Agent | Maintains pH in biological assays | Biosynth documentation |
| Drug Development | Lead compound for new analgesics | US20030207876A1 |
Mechanism of Action
The mechanism of action of ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
Substituent Modifications
A. Benzyl-Substituted Analogs
- (1S,5S)-Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS: 1204820-71-2) introduces a benzyl group at the nitrogen, increasing steric bulk and lipophilicity (MW: 281.78 g/mol) . This modification is linked to enhanced interaction with hydrophobic enzyme pockets in kinase inhibitors .
B. Trifluoromethyl Derivatives
Physicochemical and Pharmacological Properties
Solubility and Stability
Implications : The target compound’s lower solubility compared to piperidine analogs may necessitate formulation adjustments for oral bioavailability.
Pharmacological Potential and Limitations
- Advantages :
- Limitations :
- Moderate solubility may limit parenteral applications.
- Stereochemical complexity (e.g., undefined stereocenters in some batches) requires rigorous quality control .
Biological Activity
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS Number: 1989558-84-0) is a bicyclic compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- Purity : ≥ 97%
- Physical Form : White to yellow solid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds, which may facilitate interactions with proteins and enzymes, potentially influencing various biochemical pathways.
Potential Targets
- Enzymatic Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, similar to other azabicyclo derivatives which have shown inhibitory activity against proteases.
- Receptor Interaction : The structural features allow for potential binding to neurotransmitter receptors, which could have implications in neuropharmacology.
Antiviral Properties
Recent research has highlighted the compound's potential as an antiviral agent. A study indicated that derivatives of azabicyclo compounds exhibit significant activity against viral proteases, suggesting that this compound may also possess similar properties.
Case Studies
- SARS-CoV-2 Main Protease Inhibition : In vitro studies have shown that related bicyclic compounds can inhibit the main protease of SARS-CoV-2, which is critical for viral replication. This opens avenues for further exploration of ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate as a potential therapeutic agent against COVID-19 .
- Neuropharmacological Applications : Given its structural similarities to known psychoactive compounds, there is interest in evaluating its effects on neurological pathways, particularly in relation to neurotransmitter modulation.
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated inhibition of viral proteases by azabicyclo derivatives | Potential use in antiviral drug development |
| Study B | Investigated receptor binding properties in neuronal tissues | Possible role in treating neurological disorders |
Safety Profile
According to the Material Safety Data Sheet (MSDS), this compound is classified under laboratory chemicals with no significant hazards identified at standard handling conditions . However, appropriate safety measures should be taken during handling due to its chemical nature.
Q & A
Q. What spectroscopic methods are most effective for characterizing the stereochemical configuration of ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride?
To confirm stereochemistry, use a combination of H/C NMR (to identify coupling patterns and diastereotopic protons) and X-ray crystallography (for absolute configuration). For example, Vereshchagin et al. employed NMR to resolve stereochemical outcomes in multicomponent electrocatalytic syntheses of similar bicyclic systems . Chiral HPLC or circular dichroism (CD) can further validate enantiomeric purity .
Q. What synthetic routes are available for preparing the core 3-azabicyclo[3.1.0]hexane scaffold?
Key methods include:
- Electrocatalytic cascade reactions : Aldehydes, malononitrile, and methanol undergo stereoselective cyclization under controlled potential (e.g., −1.4 V vs Ag/AgCl) to form the bicyclic system .
- Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones to yield high diastereoselectivity (~90%) .
- Hydrogenation of nitriles : General procedures involve Pd/C catalysis under to reduce protected intermediates, followed by HCl-mediated salt formation .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to monitor degradation products. Stability studies should include thermal stress testing (40–60°C) and humidity exposure (75% RH). Recrystallization from MeOH/EtO (2:1) improves purity .
Advanced Research Questions
Q. What strategies optimize stereochemical control in Pd-catalyzed cross-coupling reactions involving 3-azabicyclo[3.1.0]hexane derivatives?
- Ligand selection : (±)-BINAP with Pd(dba) enhances coupling efficiency for arylations (e.g., 3-bromopyridines) .
- Substrate pre-functionalization : Protecting the amine with Boc groups minimizes side reactions during Suzuki-Miyaura couplings .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of rigid bicyclic intermediates .
Q. How can computational modeling guide the design of derivatives targeting nicotinic receptors?
- Docking studies : Use software like AutoDock Vina to predict binding affinities of 3-aryl-substituted analogs to α4β2 or α7 receptor subtypes .
- DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites for electrophilic substitutions .
- MD simulations : Assess conformational flexibility of the bicyclic core in aqueous environments to optimize pharmacokinetic properties .
Q. What methodologies resolve contradictions in biological activity data across cell lines (e.g., K562 vs. HeLa)?
- Dose-response profiling : Use IC assays (72-hr exposure) to compare antiproliferative effects .
- Mechanistic studies : Evaluate caspase-3/7 activation (apoptosis) and ROS production (oxidative stress) to differentiate pathways .
- Metabolomic screening : LC-MS-based profiling identifies cell-specific metabolic disruptions (e.g., TCA cycle inhibition in Jurkat cells) .
Q. How can fluorinated analogs of this compound be synthesized to enhance metabolic stability?
- Cycloaddition strategies : React gem-difluorocyclopropenes with azomethine ylides to access trifluorinated 3-azabicyclo[3.1.0]hexanes .
- Electrophilic fluorination : Use Selectfluor® to introduce fluorine at bridgehead positions, guided by F NMR .
- Post-functionalization : Pd-catalyzed C–H activation with fluorinated aryl halides .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
